Validated Use in PROTAC Degrader TrimTAC1 Synthesis Demonstrates Unique Linker Functionality
CAS 1313712-68-3 has been directly validated as the linker component in the synthesis of TrimTAC1, a PROTAC degrader that selectively degrades the multimeric protein Nucleoporin [1]. This validation is specific to the exact N-methylated, Boc-protected propyl-piperazine scaffold. No data currently exists demonstrating that structurally similar analogs—such as tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate or Aniline-piperazine-C3-NH-Boc—can substitute for CAS 1313712-68-3 in this same validated system without re-optimization of linker length, flexibility, and E3 ligase engagement geometry [2]. The functional outcome is binary: this exact compound yields a validated degrader (TrimTAC1), whereas analog substitution yields an uncharacterized and likely suboptimal PROTAC construct.
| Evidence Dimension | Functional validation in defined PROTAC system |
|---|---|
| Target Compound Data | Validated in TrimTAC1 synthesis; degrader activity confirmed |
| Comparator Or Baseline | Closest structural analogs (e.g., Aniline-piperazine-C3-NH-Boc) |
| Quantified Difference | Target compound: validated degrader; Analogs: unvalidated (no reported data) |
| Conditions | Cell-based PROTAC degradation assay; ternary complex formation with E3 ligase CRBN |
Why This Matters
For laboratories synthesizing TrimTAC1 or analogous PROTACs, procurement of the exact validated linker eliminates the risk and resource expenditure of de novo linker optimization.
- [1] Lu, P., et al. (2024). Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders. Cell, S0092-8674(24)01197-8. View Source
- [2] MedChemExpress. (2024). TrimTAC1 Product Information and Linker Composition. View Source
